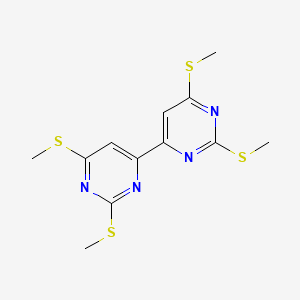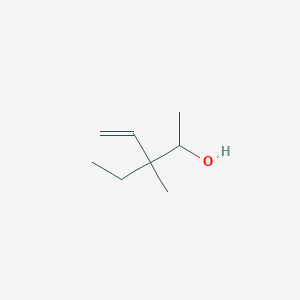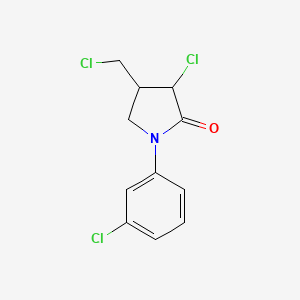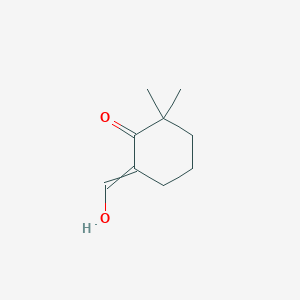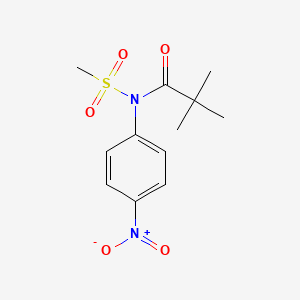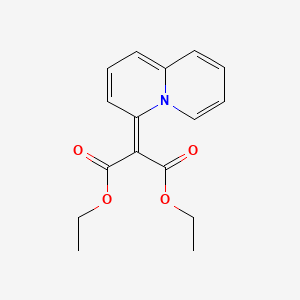
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester is a chemical compound known for its unique structure and properties. It is a derivative of malonic acid and is often used in various chemical reactions and industrial applications. The compound’s structure includes a quinolizinylidene group, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester typically involves the use of malonic acid derivatives. One common method is the Horner-Wadsworth-Emmons olefination, which allows for the formation of the quinolizinylidene group through a tandem olefination/cyclization process . This method is favored for its efficiency and ability to introduce various functional groups into the compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate . This process is scalable and cost-effective, making it suitable for large-scale production. The use of fermentation of glucose has also been explored as an alternative method .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester involves its interaction with various molecular targets and pathways. The quinolizinylidene group plays a crucial role in its reactivity and binding affinity to specific enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar structure but without the quinolizinylidene group.
Diethyl malonate: The diethyl ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester derivative of malonic acid, used in similar applications.
Uniqueness
Propanedioic acid, 4H-quinolizin-4-ylidene-, diethyl ester is unique due to the presence of the quinolizinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and functionality .
Propiedades
Número CAS |
59310-47-3 |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
diethyl 2-quinolizin-4-ylidenepropanedioate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)14(16(19)21-4-2)13-10-7-9-12-8-5-6-11-17(12)13/h5-11H,3-4H2,1-2H3 |
Clave InChI |
WZADKKPLHARKFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1C=CC=C2N1C=CC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


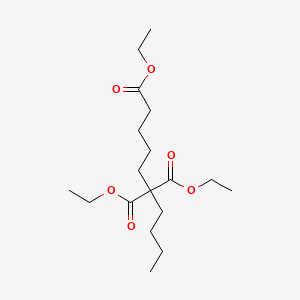
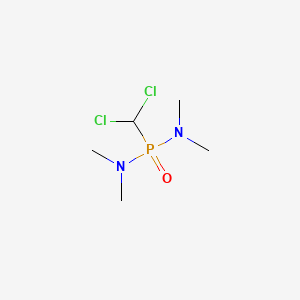


![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

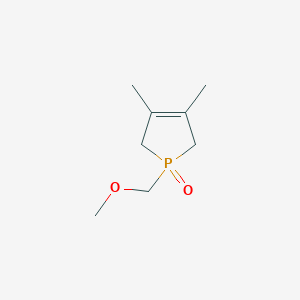
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)
![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
